Scientific Field: This application falls under the field of Pharmaceutics .
Summary of the Application: Diethylene glycol bisphthalate is used in the creation of microemulsions to enhance the transdermal delivery of aconitine, a compound used in traditional Chinese medicine .
Methods of Application: In this application, diethylene glycol bisphthalate-mediated microemulsions are combined with microneedles to enhance the transdermal delivery of aconitine. The oil-in-water microemulsion increases aconitine solubility and enhances transdermal drug delivery .
Results or Outcomes: The in vitro permeability of aconitine was significantly enhanced when carried by the microemulsion, and further improved using microneedles. In vivo microdialysis revealed that the subcutaneous local drug concentration reached a high level within 30 min and remained relatively consistent to the end of the experimental period .
Scientific Field: This application falls under the field of Material Science .
Summary of the Application: Diethylene glycol bisphthalate is widely used in plastic manufacturing as a raw material for the production of plasticizers for synthetic sponges, papers, cork, and more .
Scientific Field: This application falls under the field of Chemical Structure Analysis .
Summary of the Application: Diethylene glycol bisphthalate and its derivatives have been studied for their structural and spectroscopic properties .
Methods of Application: The study involved a detailed experimental and theoretical investigation of three glycol derivatives, including diethylene glycol bisphthalate. The X-ray spectra of the liquids were measured at room temperature .
Results or Outcomes: The experimental diffraction patterns were interpreted very satisfactorily with molecular dynamics calculations .
Scientific Field: This application falls under the field of Tobacco Production .
Summary of the Application: Diethylene glycol bisphthalate is used in the production of tobacco .
Scientific Field: This application falls under the field of Environmental Health .
Summary of the Application: Diethylene glycol bisphthalate is considered an alternative plasticizer. It’s suspected to be a potential endocrine disruptor and reproductive toxicant .
2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- is a complex organic compound characterized by its unique bicyclic structure. It has a molecular formula of C12H12O5 and a molecular weight of approximately 220.22 g/mol . The compound features a trioxacycloundecin core, which is notable for its three oxygen atoms integrated into the cyclic structure. This compound is primarily recognized for its potential applications in medicinal chemistry and material science due to its distinctive structural properties.
DEGBP is not widely studied in biological systems, and a specific mechanism of action is not documented in scientific research.
The chemical behavior of 2,5,8-Benzotrioxacycloundecin-1,9-dione can be influenced by its functional groups. It can undergo various reactions typical of diones and ethers, including:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
The synthesis of 2,5,8-Benzotrioxacycloundecin-1,9-dione typically involves multi-step organic reactions. Common methods include:
Specific synthetic routes may vary depending on the desired purity and yield .
This compound finds applications in various fields:
Interaction studies involving 2,5,8-Benzotrioxacycloundecin-1,9-dione have focused on its binding affinities with various biological targets. These studies aim to understand how the compound interacts at a molecular level with enzymes or receptors involved in disease processes. Preliminary data suggest that it may bind effectively to certain targets, which warrants further exploration through advanced biochemical assays .
Several compounds share structural similarities with 2,5,8-Benzotrioxacycloundecin-1,9-dione. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Hydroxy-4-methylcoumarin | Contains a coumarin core | Exhibits fluorescence properties |
Benzodioxole | Features a fused dioxole ring | Known for its use in pharmaceuticals |
1,3-Dioxole derivatives | Contains dioxole rings | Often used in polymer synthesis |
The uniqueness of 2,5,8-Benzotrioxacycloundecin-1,9-dione lies in its specific arrangement of oxygen atoms within a bicyclic structure and the presence of multiple functional groups that enhance its reactivity and potential applications.
2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- (CAS: 13988-26-6) is characterized by its bicyclic structure incorporating multiple oxygen atoms within its framework. With a molecular formula of C₁₂H₁₂O₅ and molecular weight of 236.22 g/mol, this compound features a trioxacycloundecin core that contributes to its unique reactivity profile and stability. The compound's structure includes two carbonyl groups forming a dione functionality, which enables participation in various chemical transformations including nucleophilic additions and condensation reactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂O₅ |
Molecular Weight | 236.22 g/mol |
Boiling Point | 298.68°C (rough estimate) |
Density | 1.1663 (rough estimate) |
Refractive Index | 1.4571 (estimate) |
Physical Form | Solid |
Color | White to Off-White |
Solubility | Slightly soluble in chloroform, ethyl acetate, methanol |
Table 1: Physicochemical properties of 3,4,6,7-tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione
The assembly of the trioxacycloundecin core represents a significant synthetic challenge in the preparation of this macrocyclic compound. A primary approach involves the cyclization of appropriate linear precursors containing pre-organized functional groups that facilitate ring closure.
One of the most effective strategies for synthesizing 3,4,6,7-tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione involves the thermolysis of polyester polyols derived from phthalic anhydride and specific glycols. Ehrhart demonstrated in seminal work that macrocyclic o-phthalate esters could be generated by thermolyzing the corresponding polyester polyol. This research revealed that o-phthalate polyesters of diethylene glycol could be converted nearly quantitatively to the respective macrocycle.
The synthetic pathway typically proceeds through:
This approach specifically favors the formation of the 11-membered trioxacycloundecin ring structure characteristic of the target compound. The effectiveness of this cyclization is highly dependent on the glycol used, with diethylene glycol showing particular efficacy in forming the desired macrocyclic structure.
Transesterification represents another significant approach for the synthesis of 2,5,8-benzotrioxacycloundecin-1,9-dione derivatives. This methodology typically involves the reaction of phthalic anhydride with appropriate diols under conditions that favor the formation of cyclic rather than linear structures.
Research by Drewes and Coleman established a two-step synthesis methodology for dimeric phthalic acid esters that applies effectively to the formation of macrocyclic structures like 2,5,8-benzotrioxacycloundecin-1,9-dione. Their approach involves:
This methodology has successfully yielded numerous dimeric cyclic esters with ring sizes ranging from 18 to 36 members, demonstrating its versatility for macrocycle synthesis.
Recent investigations into the production of o-phthalate polyester polyols have revealed that the formation of cyclic esters, including 2,5,8-benzotrioxacycloundecin-1,9-dione, can be carefully controlled through reaction conditions. When phthalic anhydride reacts with diols such as ethylene glycol, 1,3-propanediol, 1,6-hexanediol, or polyethylene glycols with molecular weights between 200-400 g/mol, cyclic ester contents can be maintained below 1%. This represents a significant advancement for applications requiring minimal cyclic ester formation.
Importantly, the relationship between diol structure and cyclic ester formation is not easily predicted based solely on the expected ring size of 1:1 cyclic adducts. Experimental data indicates that relatively high proportions (>2%) of cyclic ester are generated when using 1,4-butanediol, diethylene glycol, triethylene glycol, or tripropylene glycol as the diol component, while ethylene glycol, 1,3-propanediol, 1,6-hexanediol, or PEG-400 produce significantly lower cyclic ester content.
Diol Type | Cyclic Ester Content | Observation |
---|---|---|
Ethylene glycol | <1% | Low cyclic content |
1,3-propanediol | <1% | Low cyclic content |
1,6-hexanediol | <1% | Low cyclic content |
PEG-200/PEG-400 | <1% | Low cyclic content |
1,4-butanediol | >2% | High cyclic content |
Diethylene glycol | 6-8 wt% | Very high cyclic content |
Triethylene glycol | >2% | High cyclic content |
Tripropylene glycol | >2% | High cyclic content |
Table 2: Relationship between diol structure and cyclic ester formation in phthalic anhydride reactions
The development of efficient catalytic systems has significantly advanced the synthesis of macrocyclic compounds like 2,5,8-benzotrioxacycloundecin-1,9-dione through regioselective ring closure reactions. Both metal-based and metal-free catalytic approaches have demonstrated effectiveness in facilitating the necessary transformations.
Ring-opening metathesis (RCM) represents a powerful tool for macrocycle formation. Research into selectivity in olefin-intervened macrocyclic ring-closing metathesis has provided insights applicable to trioxacycloundecin synthesis. By employing α,m,ω-trienes with catalysts such as G1 and Cat-Z, researchers have achieved kinetic control of RCM reactions, inhibiting secondary metathesis of initially formed RCM products that typically yield thermodynamically favored products. This approach enables selective formation of different macrocyclic isomers and provides valuable understanding of ring size selectivity.
For ring sizes relevant to 2,5,8-benzotrioxacycloundecin-1,9-dione, the studies reveal that:
Significant advances have also been made in metal-free Lewis pair catalysts for ring-opening alternating copolymerization (ROAP) reactions. The combination of Lewis acids such as B(C₂H₅)₃ with Lewis bases like PPN⁺Cl⁻ has proven highly effective for perfectly alternating and regioselective controlled ring-opening copolymerization of various epoxides with phthalic anhydride.
The B(C₂H₅)₃/PPNCl Lewis pair demonstrates particular effectiveness in facilitating the controlled copolymerization of cyclohexene oxide, tert-butyl glycidyl ether, and 2-benzyloxirane with phthalic anhydride. This catalytic system enables the production of medium to high molecular weight linear poly(anhydride-co-epoxide)s with molecular weights up to 57.5 kg/mol and narrow molecular weight distributions as low as 1.07.
The effectiveness of these catalytic systems depends significantly on carefully balancing acidity/alkalinity and matching the size of the Lewis pair components. Strong Lewis acids (Al(CH)₃, Et₂Zn, Bu₂Mg) combined with neutral Lewis bases (DMAP/DBU/TBD) can lead to side reactions and lack of control over polymerizations due to excessive acidity/alkalinity.
Microwave-assisted organic synthesis represents an environmentally friendly approach to preparing complex molecules like 2,5,8-benzotrioxacycloundecin-1,9-dione. This methodology aligns with green chemistry principles by reducing or eliminating solvent use while accelerating reaction rates and often improving yields.
A solvent-free approach for organic synthesis using microwave irradiation involves exposing neat reactants (undiluted) to microwave energy, either in the presence of a catalyst or catalyzed by the surfaces of inexpensive and recyclable mineral supports such as alumina, silica, clay, or specifically "doped" surfaces. These supports include Fe(NO₃)₃-clay (clayfen), Cu(NO₃)₂-clay (claycop), NH₂OH-clay, PhI(OAc)₂-alumina, NaIO₄-silica, MnO₂-silica, and NaBH₄-clay.
For the synthesis of macrocyclic compounds like 2,5,8-benzotrioxacycloundecin-1,9-dione, microwave irradiation offers several advantages:
The application of microwave irradiation to multi-component reactions is particularly valuable for high-speed parallel synthesis of libraries of heterocyclic molecules. While specific applications to 2,5,8-benzotrioxacycloundecin-1,9-dione are not extensively documented in the literature, the principles and methodologies are directly applicable to its synthesis, particularly for cyclization reactions involving phthalic anhydride derivatives and appropriate diols.
For optimal microwave-assisted synthesis of 2,5,8-benzotrioxacycloundecin-1,9-dione, reaction parameters must be carefully controlled, including:
Parameter | Typical Range | Effect on Reaction |
---|---|---|
Power | 100-300 W | Higher power accelerates reaction but may reduce selectivity |
Temperature | 130-230°C | Higher temperatures increase rate but may promote side reactions |
Exposure Time | 5-30 minutes | Longer times increase conversion but may lead to decomposition |
Catalyst Loading | 1-5 mol% | Higher loading increases rate but may affect purity |
Support Material | Alumina, silica, clay | Different supports affect selectivity and product distribution |
Table 3: Typical parameters for microwave-assisted synthesis of macrocyclic compounds